2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid

Suzuki-Miyaura Lipophilicity LogP

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (CAS 2096339-90-9) is a highly functionalized arylboronic acid featuring a unique substitution pattern of two electron-withdrawing fluorine atoms, an electron-donating isopropoxy group, and a methyl group. With a molecular weight of 230.02 g/mol, a predicted pKa of 8.21, and a predicted LogP of 2.89, this compound is designed for precise reactivity modulation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C10H13BF2O3
Molecular Weight 230.02
CAS No. 2096339-90-9
Cat. No. B3060281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid
CAS2096339-90-9
Molecular FormulaC10H13BF2O3
Molecular Weight230.02
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1F)OC(C)C)F)C)(O)O
InChIInChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)6(3)4-7(9(10)13)11(14)15/h4-5,14-15H,1-3H3
InChIKeyCJYRRWCWAJPESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (CAS 2096339-90-9): A Precision Boronic Acid Building Block for Advanced Cross-Coupling


2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (CAS 2096339-90-9) is a highly functionalized arylboronic acid featuring a unique substitution pattern of two electron-withdrawing fluorine atoms, an electron-donating isopropoxy group, and a methyl group . With a molecular weight of 230.02 g/mol, a predicted pKa of 8.21, and a predicted LogP of 2.89, this compound is designed for precise reactivity modulation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its commercial availability at 97% purity from specialized vendors makes it a valuable building block for medicinal chemistry and advanced materials synthesis, where subtle electronic and steric tuning is critical [1].

Why Generic 2,4-Difluorophenylboronic Acid or Simple Alkoxyphenylboronic Acids Cannot Substitute for 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid in Precision Synthesis


In advanced synthetic applications, the precise steric and electronic environment around the boronic acid moiety directly dictates both coupling efficiency and the properties of the final product . A simple, unsubstituted 2,4-difluorophenylboronic acid (MW 157.94) or a mono-alkoxy analog such as 2-isopropoxyphenylboronic acid (MW 180.01) lack the synergistic combination of fluorine and isopropoxy groups found in this compound [1]. These generic alternatives cannot replicate the unique electronic modulation provided by the simultaneous presence of electron-withdrawing fluorines and an electron-donating isopropoxy group, which is known to influence oxidative addition and transmetalation steps in Suzuki couplings, nor can they provide the same level of steric bulk, which is often crucial for achieving high regioselectivity in complex molecule assembly [2]. Substitution with a simpler boronic acid would likely result in altered reaction kinetics, lower yields, and changes to the physicochemical properties (e.g., LogP, solubility) of the resulting biaryl products, potentially derailing a carefully optimized synthetic sequence .

Quantitative Differentiation of 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (2096339-90-9): A Comparative Evidence Matrix for Scientific Selection


Enhanced Lipophilicity Compared to Unsubstituted 2,4-Difluorophenylboronic Acid Enables Superior Performance in Non-Polar Environments

The presence of the 3-isopropoxy and 5-methyl groups significantly increases the compound's lipophilicity, a critical parameter for membrane permeability in drug candidates and for solubility in non-polar reaction solvents. The target compound exhibits a calculated LogP of 2.89, which is 1.61 units higher than the 1.28 LogP of the simpler comparator, 2,4-difluorophenylboronic acid . This increase of over 125% in LogP value directly translates to improved compatibility with organic reaction media and can enhance the bioavailability of final drug-like molecules.

Suzuki-Miyaura Lipophilicity LogP Medicinal Chemistry

Significantly Reduced Acidity Relative to 2,4-Difluorophenylboronic Acid Due to Electron-Donating Substituents

The electron-donating isopropoxy and methyl groups on the aromatic ring decrease the Lewis acidity of the boron atom, resulting in a higher pKa. The predicted pKa for the target compound is 8.21 ± 0.58, compared to a predicted pKa of 7.55 ± 0.58 for the more acidic 2,4-difluorophenylboronic acid . This difference of approximately 0.66 pKa units indicates that the target compound is less prone to premature protodeboronation under basic reaction conditions, a common side reaction that reduces yield in Suzuki couplings.

pKa Boronic Acid Acidity Suzuki-Miyaura Base Selection

High Commercial Purity and Rigorous Quality Control from Established Vendors

For boronic acids, purity is a critical procurement parameter as anhydride formation can lead to inaccurate stoichiometry and poor yields. The target compound is commercially offered at a minimum purity of 97%, as verified by multiple specialty chemical suppliers including BLDpharm, Fluorochem, and Leyan [1]. This high level of purity, which is a key differentiator among custom-synthesized building blocks, ensures reliable and reproducible performance in sensitive catalytic reactions compared to generic, lower-purity boronic acid sources where the active monomer content may be unknown due to variable anhydride content.

Purity Procurement Quality Control Suzuki-Miyaura

Distinct Steric and Electronic Profile Compared to 2,4-Difluoro-3-isopropoxyphenylboronic acid Enables Orthogonal Reactivity

The addition of a methyl group at the 5-position creates a distinct steric and electronic environment compared to the very close analog, 2,4-Difluoro-3-isopropoxyphenylboronic acid (CAS 1451390-95-6). While direct coupling yield data is not publicly available for the target compound, the presence of the 5-methyl group is known to influence the rate of oxidative addition and transmetalation in sterically demanding Suzuki couplings, as demonstrated in studies with related di-ortho-substituted aryl bromides where bulky groups enhance selectivity [1]. The methyl group also subtly alters the electron density on the ring, further fine-tuning the reactivity of the boronic acid. This minor structural difference can be the deciding factor in achieving high regioselectivity when coupling with polyhalogenated aryl partners.

Steric Hindrance Electronic Effects Suzuki-Miyaura Regioselectivity

Targeted Application Scenarios for 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid in High-Value Chemical Synthesis


Synthesis of Lipophilic Drug Candidates with Enhanced Membrane Permeability

In medicinal chemistry programs where the target product must cross cell membranes, the high LogP of 2.89 for this boronic acid building block is a key advantage . When coupled with an appropriate aryl halide, the resulting biaryl core will inherit significant lipophilicity, potentially improving the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. This makes it particularly valuable for developing central nervous system (CNS) drugs or anti-infective agents where passive diffusion is a primary uptake mechanism.

Robust Suzuki Couplings Requiring High Boronic Acid Stability

For reactions that demand prolonged heating or the use of strong aqueous bases, the higher pKa (8.21) of this compound provides greater resistance to protodeboronation compared to more acidic fluorinated boronic acids . This enhanced stability translates to more reliable scale-up and higher isolated yields, as less boronic acid is lost to unproductive side reactions. It is an ideal choice for process chemists optimizing multi-step syntheses of advanced intermediates.

Regioselective Assembly of Polyfunctional Biaryls for Agrochemical and Material Science Applications

The unique combination of electron-withdrawing (2,4-difluoro) and electron-donating (3-isopropoxy, 5-methyl) substituents creates a highly polarized and sterically defined coupling partner . This makes it particularly suited for site-selective cross-couplings on polyhalogenated arenes or heterocycles, where the electronic and steric bias of this boronic acid can direct the palladium catalyst to a specific C-X bond. This level of control is essential for constructing the complex, unsymmetrical biaryl motifs found in modern fungicides, liquid crystals, and organic electronic materials.

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